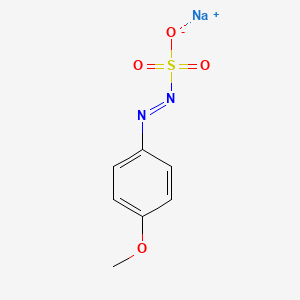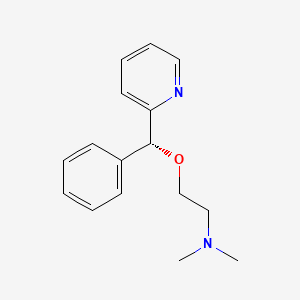
R-DesmethylDoxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-DesmethylDoxylamine is a metabolite of the antihistamine doxylamine. It is a first-generation antihistamine that exhibits anticholinergic, hypnotic, sedative, local anesthetic, and antitussive properties . This compound is of interest due to its pharmacological effects and its role in the metabolism of doxylamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-DesmethylDoxylamine typically involves the demethylation of doxylamine. This can be achieved through various chemical reactions, including the use of reagents such as sodium methoxide or other strong bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated systems for precise control of reaction parameters and efficient purification techniques to isolate the compound .
化学反応の分析
Types of Reactions
R-DesmethylDoxylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
R-DesmethylDoxylamine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of antihistamines and their metabolites.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic and sedative properties.
Medicine: Studied for its potential therapeutic effects and its role in the metabolism of doxylamine.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes
作用機序
R-DesmethylDoxylamine exerts its effects primarily through its action as an antagonist of the histamine H1 receptor. By blocking these receptors, it prevents the action of histamine on cells, thereby reducing allergic symptoms and producing sedative effects. Additionally, it exhibits anticholinergic activity by antagonizing muscarinic acetylcholine receptors, leading to its sedative and hypnotic properties .
類似化合物との比較
Similar Compounds
Doxylamine: The parent compound from which R-DesmethylDoxylamine is derived. It has similar antihistamine and sedative properties.
Diphenhydramine: Another first-generation antihistamine with similar pharmacological effects.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to doxylamine
Uniqueness
This compound is unique due to its specific metabolic pathway and its distinct pharmacological profile. While it shares similarities with other first-generation antihistamines, its specific interactions with histamine and acetylcholine receptors, as well as its metabolic properties, make it a compound of particular interest in both research and therapeutic contexts .
特性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(R)-phenyl(pyridin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m1/s1 |
InChIキー |
OKKTWMJPOLLMMV-MRXNPFEDSA-N |
異性体SMILES |
CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=CC=N2 |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
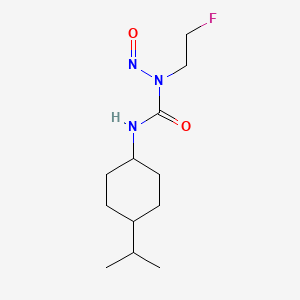
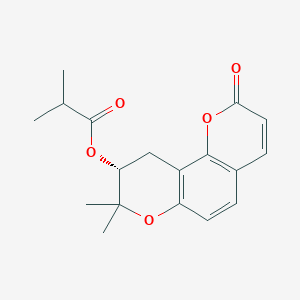

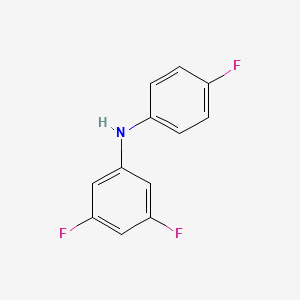
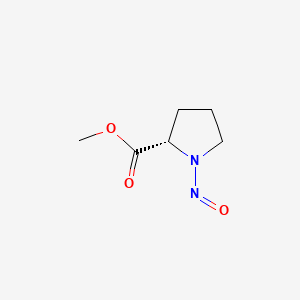
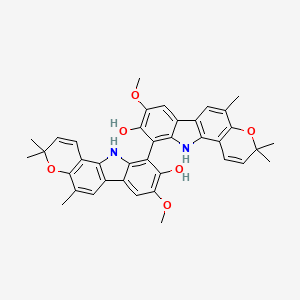
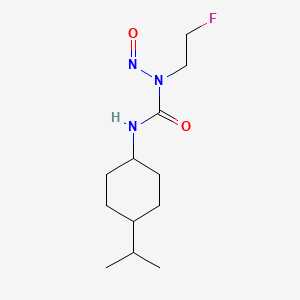
![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

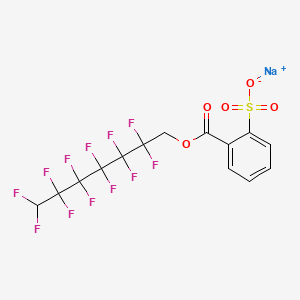
![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
